
N,3,5-trimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring, sulfonamide group, and pyridazine ring would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the isoxazole ring, sulfonamide group, and pyridazine ring could all influence the compound’s reactivity .Aplicaciones Científicas De Investigación
Applications in Veterinary Therapy and Food Safety
- Sulfonamides, including compounds similar to N,3,5-trimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isoxazole-4-sulfonamide, are widely used in veterinary therapy for treating bacterial and protozoan infections in cattle, swine, and poultry. These compounds have raised concerns due to their potential carcinogenic nature and residues in foodstuffs. This has led to the development of methods like LC-MS/MS for detecting sulfonamide residues in animal products to ensure food safety (Forti et al., 2004).
Antimicrobial Activity
- Sulfonamide functional groups, as found in this compound, have been a point of interest in medicinal and bioorganic chemistry due to their antimicrobial properties. This includes research into new derivatives with potential antimicrobial activities against various microorganisms (Yıldırır et al., 2009).
Environmental Impact and Transformation
- The transformation of sulfonamides in wastewater treatment plants (WWTP) and water treatment plants (WTP) is an area of research, given their widespread use and frequent detection in municipal wastewater and surface water. Studies have investigated the main chlorination by-products of sulfonamides, including their degradation behavior and potential environmental impacts (Gaffney et al., 2016).
Drug Development and Optimization
- This compound-like compounds have been studied in the context of drug development, focusing on optimizing their structural class to enhance metabolic stability while maintaining potency. This research aids in the development of new drugs with improved pharmacokinetic properties (Humphreys et al., 2003).
Role in Cyclooxygenase Inhibition
- Research into 3,4-diaryloxazolones, structurally related to sulfonamides like this compound, has revealed their potential as cyclooxygenase-2 (COX-2) inhibitors. These studies have contributed to understanding the therapeutic potential of these compounds in treating conditions like arthritis and hyperalgesia (Puig et al., 2000).
Hybrid Drug Development
- The hybridization of sulfonamides with other pharmaceutically active moieties has been explored, aiming to create compounds with a range of biological activities. This includes the development of two-component sulfonamide hybrids, which could potentially lead to new therapeutic agents (Ghomashi et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,3,5-trimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-11-5-10-16(19-18-11)24-15-8-6-14(7-9-15)21(4)26(22,23)17-12(2)20-25-13(17)3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGIPMGIFTYYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2888879.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2888880.png)
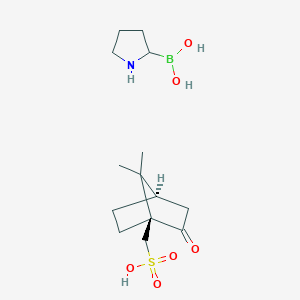
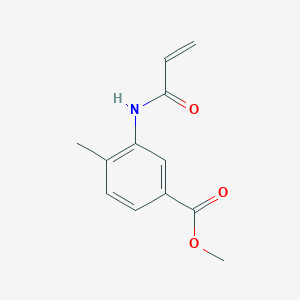
![Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888885.png)
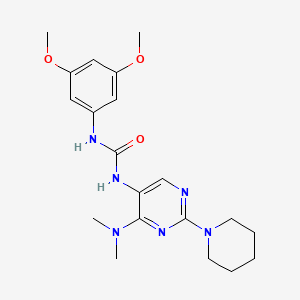
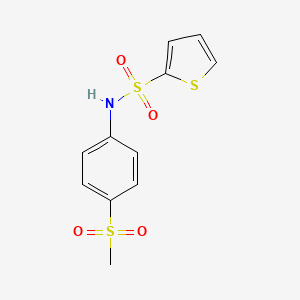
![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)
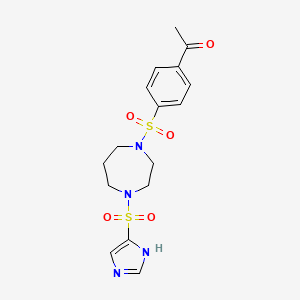
![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)

![2-(methylsulfanyl)-N-[3-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2888900.png)